2-(1-Aminopropyl)-6-chloro-4-methylphenol

Catalog No.
S13818077
CAS No.
M.F
C10H14ClNO
M. Wt
199.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Aminopropyl)-6-chloro-4-methylphenol

Product Name

2-(1-Aminopropyl)-6-chloro-4-methylphenol

IUPAC Name

2-(1-aminopropyl)-6-chloro-4-methylphenol

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

InChI

InChI=1S/C10H14ClNO/c1-3-9(12)7-4-6(2)5-8(11)10(7)13/h4-5,9,13H,3,12H2,1-2H3

InChI Key

KVMNROIWTWOJLF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C(=CC(=C1)C)Cl)O)N

2-(1-Aminopropyl)-6-chloro-4-methylphenol is a chemical compound characterized by its unique structure, which includes an amino group, a chloro substituent, and a methyl group on a phenolic ring. The molecular formula of this compound is C10H14ClNC_{10}H_{14}ClN, with a molecular weight of approximately 195.68 g/mol. The compound's IUPAC name reflects its structural components, indicating the presence of an aminopropyl group attached to a chlorinated and methylated phenol.

, including:

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones. Common reagents for this reaction include potassium permanganate and chromium trioxide in acidic conditions.
  • Reduction: The amino group can be reduced to form primary amines using reagents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Electrophilic aromatic substitution can occur, leading to nitration or halogenation of the aromatic ring. Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation are typically used.

These reactions highlight the reactivity of 2-(1-Aminopropyl)-6-chloro-4-methylphenol, making it a versatile compound in synthetic organic chemistry.

Research indicates that 2-(1-Aminopropyl)-6-chloro-4-methylphenol exhibits significant biological activity. It has been studied for its potential antiproliferative effects against various cancer cell lines. The compound's structure allows it to interact with biological targets, potentially influencing pathways related to cell growth and survival. Its activity is often compared with other phenolic compounds, which are known for their diverse pharmacological properties.

Several synthesis methods have been developed for 2-(1-Aminopropyl)-6-chloro-4-methylphenol:

  • Alkylation of Phenols: This method involves the alkylation of 4-methylphenol with 1-bromopropane in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction introduces the aminopropyl group onto the aromatic ring.
  • Nucleophilic Substitution: Following alkylation, further reactions can introduce the amino group through nucleophilic substitution methods.
  • Industrial Production: In industrial settings, continuous flow processes are often employed to enhance yield and purity while minimizing side reactions.

These methods underscore the importance of optimizing reaction conditions to achieve high yields and desired product purity.

2-(1-Aminopropyl)-6-chloro-4-methylphenol finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for cancer therapies.
  • Chemical Synthesis: Its reactivity allows it to be used as an intermediate in the synthesis of more complex organic molecules.
  • Research: It is often utilized in studies exploring the mechanisms of action of phenolic compounds in biological systems.

Interaction studies involving 2-(1-Aminopropyl)-6-chloro-4-methylphenol focus on its binding affinity with biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, investigations into its interactions with enzymes or receptors can provide insights into how it modulates biological pathways.

Several compounds share structural similarities with 2-(1-Aminopropyl)-6-chloro-4-methylphenol. Below is a comparison highlighting their uniqueness:

Compound NameStructureSimilarityUnique Features
2-(1-Aminoethyl)-4-chlorophenolContains an aminoethyl group instead of aminopropylHighMore polar due to shorter alkyl chain
2-(Aminomethyl)-4-chlorophenolFeatures an aminomethyl substituentModerateLacks chloro and methyl groups on the phenol
1-(Amino(4-chlorophenyl)methyl)naphthalen-2-olNaphthalene ring systemModerateExtended aromatic system increases lipophilicity
1-(5-Chloro-2-methoxyphenyl)ethanamineContains a methoxy group instead of a methyl groupLowDifferent functional groups alter reactivity

These comparisons illustrate that while these compounds share certain structural features, their distinct substituents lead to varied chemical properties and biological activities. The unique combination of an aminopropyl group with chloro and methyl substitutions in 2-(1-Aminopropyl)-6-chloro-4-methylphenol contributes to its specific reactivity and potential applications in medicinal chemistry.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

199.0763918 g/mol

Monoisotopic Mass

199.0763918 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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